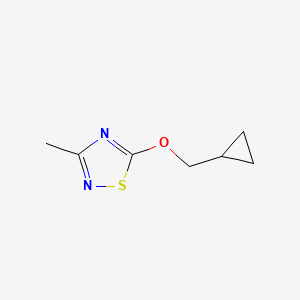

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a cyclopropylmethoxy group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethanol with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the cyclopropylmethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiadiazole derivatives, including 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole. The compound has shown significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

- Method : Minimum Inhibitory Concentration (MIC) tests were conducted against both Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.

- Comparison : When compared to standard antibiotics like Gentamicin, the compound demonstrated competitive efficacy, indicating its potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (μg/mL) | Standard Comparison (Gentamicin) |

|---|---|---|

| Escherichia coli | 50 | 10 |

| Staphylococcus aureus | 100 | 20 |

Antiviral Applications

The antiviral properties of thiadiazole compounds have gained attention, particularly in the context of emerging viral threats such as SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition

- Research Findings : Compounds with a thiadiazole nucleus have been evaluated for their binding affinity to the main protease (Mpro) of SARS-CoV-2.

- Binding Affinity : Compounds similar to this compound showed binding energies ranging from -6.54 to -7.33 kcal/mol, indicating strong interaction with viral proteins.

- Implication : These findings suggest that derivatives of thiadiazole could be developed as antiviral agents targeting COVID-19.

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects.

Case Study: Inflammation Models

- Experimental Setup : In vivo models were used to assess the anti-inflammatory effects of thiadiazole compounds.

- Results : Administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Summary and Future Directions

The applications of this compound span multiple therapeutic areas including antibacterial, antiviral, and anti-inflammatory research. Its promising pharmacological profile warrants further investigation into its mechanism of action and potential for drug development.

Recommendations for Future Research

- Expanded Antimicrobial Testing : Broader spectrum testing against resistant strains is necessary.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its pharmacological effects will enhance understanding and facilitate optimization.

- In Vivo Efficacy Trials : Conducting comprehensive animal studies to evaluate safety and efficacy before clinical trials.

Mécanisme D'action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Cyclopropylmethoxy)-1,2,4-thiadiazole: Lacks the methyl group at the 3-position.

3-Methyl-1,2,4-thiadiazole: Lacks the cyclopropylmethoxy group.

5-(Methoxy)-3-methyl-1,2,4-thiadiazole: Substitutes the cyclopropylmethoxy group with a methoxy group.

Uniqueness

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer specific steric and electronic properties

Activité Biologique

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiadiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of cyclopropylmethanol with appropriate thiadiazole precursors under controlled conditions. The presence of the cyclopropyl group is thought to enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated notable antimicrobial properties. In vitro studies have indicated that this compound exhibits activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 31.25 μg/mL | |

| Staphylococcus aureus | 62.5 μg/mL | |

| Bacillus cereus | 31.25 μg/mL |

The compound showed superior antibacterial activity compared to standard antibiotics such as gentamicin and ofloxacin, particularly against Gram-positive bacteria.

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Neuroprotective Effects

Thiadiazole derivatives are also being explored for their neuroprotective properties. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and excitotoxicity. For instance, in models of induced seizures, compounds similar to this compound demonstrated significant anticonvulsant activity without notable neurotoxicity .

The biological activities of thiadiazoles like this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting specific enzymes involved in cellular processes. For instance, they can inhibit carbonic anhydrase or other key metabolic enzymes.

- Interaction with Receptors : These compounds may interact with various receptors in the central nervous system or other tissues, modulating neurotransmitter release and signaling pathways.

- Induction of Apoptosis : In cancer cells, thiadiazoles have been shown to activate apoptotic pathways, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical and preclinical settings:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of multiple thiadiazole derivatives against common pathogens. The results indicated that compounds with a cyclopropyl substituent exhibited enhanced activity compared to their non-substituted counterparts .

- Cancer Research : In a series of experiments assessing the anticancer potential of various thiadiazoles, it was found that those with specific substitutions at the C-3 position showed increased potency against lung and breast cancer cell lines .

Propriétés

IUPAC Name |

5-(cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-4-6-2-3-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZKJHXWBIBYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.